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Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B15608005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various synthetic C3a

peptides, supported by experimental data. The information is intended to assist researchers in

selecting the most appropriate peptides for their studies on complement-mediated

inflammation, immune response, and drug discovery.

Data Presentation: Efficacy of Synthetic C3a
Peptides
The following table summarizes the quantitative data on the efficacy of different synthetic C3a

peptides from various functional assays. These peptides are typically analogues of the C-

terminal region of human C3a, which is crucial for its biological activity.
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Peptide
Sequence
/Name

Modificati
on(s)

Assay
Type

Cell
Type/Tiss
ue

Efficacy
Metric
(e.g.,
EC50,
IC50)

Relative
Activity
(% of
native
C3a)

Referenc
e

Native

Human

C3a

- Multiple Multiple - 100% Multiple

C3a (70-

77) (ASH

LGLAR)

C-terminal

octapeptid

e

Smooth

Muscle

Contraction

Guinea Pig

Ileum

~1-2 µM

(estimated)
1-2% [1]

Mast Cell

Degranulati

on

Rat Mast

Cells
- 1-2% [1]

C3a (65-

77)

C-terminal

13-residue

peptide

Smooth

Muscle

Contraction

Guinea Pig

Ileum

Similar to

C3a (70-

77)

1-2% [1]

C3a (57-

77)

C-terminal

21-residue

peptide

Immunosu

ppression

(Antibody

Response)

Murine

Splenocyte

s

Most

potent

among

tested

peptides

- [2]

Peptide 1

(Designed

Agonist)

De novo

designed

peptide

Mast Cell

Degranulati

on

RBL-2H3

cells

(transfecte

d with

C3aR)

EC50 =

25.3 nM
- [3][4]

Calcium

Flux
U937 cells -

Potent

agonist

activity

[3][4]

Peptide 2

(Designed

Agonist)

De novo

designed

peptide

Mast Cell

Degranulati

on

RBL-2H3

cells

(transfecte

EC50 =

66.2 nM

- [3][4]
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d with

C3aR)

Peptide 3

(Designed

Partial

Agonist/Ant

agonist)

De novo

designed

peptide

Mast Cell

Degranulati

on

RBL-2H3

cells

(transfecte

d with

C3aR)

IC50 =

15.4 nM
- [3][4]

Peptide 4

(Designed

Partial

Agonist/Ant

agonist)

De novo

designed

peptide

Mast Cell

Degranulati

on

RBL-2H3

cells

(transfecte

d with

C3aR)

IC50 =

26.1 nM
- [3][4]

Fmoc- and

Ahx-

modified

peptides

N-terminal

9-

fluorenylm

ethoxycarb

onyl

(Fmoc) and

6-

aminohexa

noyl (Ahx)

Receptor

Binding &

Functional

Assays

Human

Eosinophils

Most

powerful

peptides

tested

- [5]

C3a (70-

77)-Gly

C-terminal

Arg

replaced

with Gly

Smooth

Muscle

Contraction

Guinea Pig

Ileum

~100-200

µM

(estimated)

~0.01-

0.02%
[1][6]

Note: The biological activity of synthetic C3a peptides is highly dependent on the specific

amino acid sequence, modifications, and the experimental system used. The C-terminal

arginine is essential for activity, and its removal or replacement drastically reduces potency.[1]

[7] N-terminal modifications, such as the addition of Fmoc and Ahx groups, can significantly

enhance the potency of synthetic C3a analogue peptides.[5]
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Detailed methodologies for key experiments cited in the comparison of synthetic C3a peptides

are provided below.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C3a receptor

(C3aR) activation, a key downstream signaling event.

Materials:

Cells expressing C3aR (e.g., U937, CHO-C3aR, or primary immune cells).

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Synthetic C3a peptides and native C3a.

96-well black, clear-bottom microplate.

Fluorescence microplate reader with kinetic reading capabilities.

Procedure:

Cell Preparation: Seed cells in a 96-well plate to form a confluent monolayer overnight.

Dye Loading:

Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g.,

0.04%) in HBSS with HEPES.

Remove the culture medium from the cells and add the loading buffer to each well.

Incubate for 1 hour at 37°C in the dark.

Wash the cells twice with HBSS with HEPES to remove excess dye.
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Add fresh HBSS with HEPES to each well and incubate for 15-30 minutes at room

temperature to allow for complete de-esterification of the dye.[5]

Assay Performance:

Prepare serial dilutions of the synthetic C3a peptides and native C3a in HBSS with

HEPES.

Place the plate in a fluorescence microplate reader and set the instrument to record

fluorescence intensity over time (e.g., every second for 2-3 minutes).

Establish a stable baseline fluorescence reading for approximately 30 seconds.

Inject the peptide solutions into the wells while continuously recording the fluorescence.

Data Analysis:

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence

from the peak fluorescence.

The response can be normalized to the baseline (ΔF/F).

Plot the response against the peptide concentration to determine the EC50 value.

Mast Cell Degranulation Assay (β-hexosaminidase
Release)
This assay quantifies the release of granular contents, such as the enzyme β-hexosaminidase,

from mast cells upon stimulation with C3a peptides.

Materials:

Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells.

Tyrode's buffer or HEPES-buffered saline.

Synthetic C3a peptides and native C3a.
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Positive control for degranulation (e.g., compound 48/80, ionomycin).

Triton X-100 for cell lysis (to determine maximum release).

Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer).

96-well microplate.

Spectrophotometer or microplate reader (405 nm).

Procedure:

Cell Preparation: Wash the mast cells with Tyrode's buffer and resuspend them at a desired

concentration (e.g., 5 x 10^5 cells/mL).

Stimulation:

Aliquot the cell suspension into a 96-well plate.

Add serial dilutions of the synthetic C3a peptides or controls to the wells.

Include wells with buffer only (basal release) and Triton X-100 (maximum release).

Incubate for 30-60 minutes at 37°C.

Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the

supernatants.

Enzyme Assay:

Transfer the supernatants to a new 96-well plate.

Add the β-hexosaminidase substrate solution to each well.

Incubate for 1-2 hours at 37°C.

Add the stop solution to terminate the reaction.
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Data Analysis:

Measure the absorbance at 405 nm.

Calculate the percentage of β-hexosaminidase release for each sample using the

following formula: % Release = [(Sample Absorbance - Basal Release Absorbance) /

(Maximum Release Absorbance - Basal Release Absorbance)] x 100.

Plot the percentage of release against the peptide concentration to determine the EC50

value.

Smooth Muscle Contraction Assay
This assay measures the ability of C3a peptides to induce contraction of smooth muscle tissue,

a classic functional response to anaphylatoxins.

Materials:

Isolated smooth muscle tissue (e.g., guinea pig ileum or uterus).

Organ bath system with a force transducer.

Physiological salt solution (e.g., Tyrode's solution), aerated with 95% O2 / 5% CO2 and

maintained at 37°C.

Synthetic C3a peptides and native C3a.

Data acquisition system.

Procedure:

Tissue Preparation:

Isolate a segment of the smooth muscle tissue and mount it in the organ bath under a

resting tension.

Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with

regular washes.
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Contraction Measurement:

Add the synthetic C3a peptides or native C3a to the organ bath in a cumulative or non-

cumulative manner, recording the contractile response after each addition.

Wash the tissue thoroughly between different peptide additions (for non-cumulative

additions).

Data Analysis:

Measure the amplitude of the contraction (in grams or millinewtons).

Construct a concentration-response curve by plotting the contraction amplitude against the

peptide concentration.

Determine the EC50 and the maximum contractile response for each peptide.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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